molecular formula C10H13N5O2 B8309432 5-Amino-4-ethoxycarbonyl-1-(1-methylpyrazol-3-yl)imidazole

5-Amino-4-ethoxycarbonyl-1-(1-methylpyrazol-3-yl)imidazole

Cat. No. B8309432
M. Wt: 235.24 g/mol
InChI Key: ZZPOYHCNKRKTOQ-UHFFFAOYSA-N
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Patent
US04830660

Procedure details

In 200 ml of acetonitrile, 6.7 g of ethyl-aminocyanoacetate, 8.5 g of ethyl orthoformate and 5.6 g of 3-amino-1-methylpyrazole were refluxed under heating for 4.5 hours. After completion of the reaction, the solvent was distilled off under reduced pressure. Crystals precipitated was filtered out, followed by washing with ether to give 7.5 g of the desired compound. m.p.: 168° to 170° C.
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH:5]([NH2:8])[C:6]#[N:7])[CH3:2].[CH:10]([O-])([O-])OCC.[NH2:16][C:17]1[CH:21]=[CH:20][N:19]([CH3:22])[N:18]=1>C(#N)C>[NH2:7][C:6]1[N:16]([C:17]2[CH:21]=[CH:20][N:19]([CH3:22])[N:18]=2)[CH:10]=[N:8][C:5]=1[C:4]([O:3][CH2:1][CH3:2])=[O:9]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C)OC(C(C#N)N)=O
Name
ethyl orthoformate
Quantity
8.5 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
5.6 g
Type
reactant
Smiles
NC1=NN(C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
by washing with ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=CN1C1=NN(C=C1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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